Glycerophosphoinositol lysine

Description

Contextualizing Glycerophosphoinositol (B231547) Lysine (B10760008) as a Bioactive Phospholipid Derivative

Glycerophosphoinositol lysine is classified as a bioactive phospholipid derivative. mdpi.com It is a semi-synthetic compound, often derived from sunflower lecithin. scivac.orgscitechnol.com Its bioactive nature stems from its ability to modulate specific cellular pathways, which has led to its investigation for various applications. medkoo.comspecialchem.com

The formation of glycerophosphoinositols involves the enzymatic action of phospholipase A2 (PLA2) on membrane phosphoinositides. nih.gov This process results in the sequential deacylation of the parent lipid, yielding lysophosphoinositides and, subsequently, glycerophosphoinositols, with a concurrent release of arachidonic acid. nih.gov The lysine salt of glycerophosphoinositol is of particular interest as lysine itself is an essential amino acid with known roles in processes like collagen formation and calcium absorption. healthline.comvinmec.com

The primary mechanism of action for this compound's anti-inflammatory effects is its ability to inhibit the activity of cytosolic phospholipase A2 (cPLA2). scivac.org By modulating this key enzyme, it can control the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. scivac.org

Historical Perspective on Glycerophosphoinositol Research and its Derivatives

The journey to understanding glycerophosphoinositol and its derivatives is rooted in the broader history of inositol (B14025) lipid research.

| Period | Key Discovery/Development | Significance for Glycerophosphoinositol Research |

| 1940s | Jordi Folch-Pi isolates a "diphosphoinositide" fraction from bovine brain. nih.gov | This early work laid the groundwork for identifying and classifying inositol-containing lipids. |

| 1953 | Lowell and Mabel Hokin discover increased 32P incorporation into phospholipids (B1166683) upon stimulating pancreatic slices, a key observation in cell signaling. nih.gov | This finding opened the door to understanding the dynamic role of phosphoinositides in cellular responses, the parent molecules of glycerophosphoinositols. |

| 1970s-1980s | The role of phosphoinositide 2 (PIP2) as a precursor for two second messengers is established. nih.gov | This solidified the central role of inositol lipids in signal transduction, creating a context for investigating their metabolites. |

| Late 1980s-1990s | Glycerophosphoinositols gain attention as their levels are found to be elevated in Ras-transformed cells. nih.govresearchgate.net | This was a pivotal moment, shifting the view of glycerophosphoinositols from mere metabolic byproducts to potentially active signaling molecules. |

| 2000s-Present | Research intensifies on the specific biological functions of glycerophosphoinositols and their derivatives, including their roles in modulating enzymes like PLA2 and their effects on various cell types, including immune and cancer cells. nih.govmdpi.com | This has led to the investigation of derivatives like this compound for specific therapeutic and cosmetic applications. |

Conceptual Frameworks for Investigating Bioactive Lipid Metabolites

The investigation of bioactive lipid metabolites like this compound is primarily conducted within the conceptual framework of lipidomics . Lipidomics is a sub-discipline of metabolomics that focuses on the comprehensive analysis of lipids in biological systems.

The core of this framework involves a multi-step process:

Extraction: Isolating lipids from biological samples (e.g., cells, tissues, biofluids).

Separation: Using techniques like liquid chromatography (LC) to separate the complex mixture of lipids.

Detection and Identification: Employing mass spectrometry (MS) to identify and quantify individual lipid species.

Data Analysis: Utilizing bioinformatics tools to interpret the large datasets generated and to identify changes in lipid profiles in response to stimuli or in disease states.

Key Analytical Techniques in the Lipidomics Framework:

| Technique | Application in Glycerophosphoinositol Research | Example from Research |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The primary tool for the sensitive and quantitative analysis of glycerophosphoinositol and its derivatives in biological samples. plos.orgresearchgate.net | An UPLC-MS/MS method was developed for the quantitative analysis of glycerophosphoinositol in mammalian cells, with a limit of quantitation of 3 ng/ml. plos.orgresearchgate.net |

| Solid-Phase Extraction (SPE) | Used for the sample preparation, specifically for the desalting and concentration of glycerophosphoinositols from complex biological matrices like cell culture supernatants. nih.gov | A study on the analysis of extra- and intracellular glycerophosphoinositol in cancer cell lines utilized SPE for sample clean-up. nih.gov |

| Transcriptomics and Proteomics | These "omics" approaches are used to study the expression of genes and proteins involved in the synthesis, metabolism, and signaling pathways of lipids, providing a broader biological context. | Transcriptomic and lipidomic analyses have been used to study the changes in glycerophosphoinositol content in plants. nih.gov |

Detailed Research Findings on this compound

Research into this compound has primarily focused on its effects on skin cells and its anti-inflammatory properties.

One of the key findings is its ability to suppress the secretion of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in human keratinocytes exposed to UVB radiation. medkoo.comspecialchem.commedchemexpress.com

| Experimental Finding | Result | Implication |

| Suppression of UVB-induced PGE2 secretion in NHEK (Normal Human Epidermal Keratinocytes) | Significant suppression of PGE2 secretion. medkoo.comspecialchem.commedchemexpress.com | Demonstrates a direct anti-inflammatory effect at the cellular level, relevant for photo-aging and sun-induced inflammation. |

| Reduction of erythema (redness) | Induces a 60% reduction in erythema. medkoo.comspecialchem.com | Provides a quantifiable measure of its soothing and anti-inflammatory efficacy on the skin. |

In a study involving a topical lotion containing this compound, lactoferricin, and verbascoside (B1683046) for the treatment of external otitis in dogs with atopic dermatitis, significant clinical improvements were observed. scitechnol.com The Canine Atopic Dermatitis Extent and Severity Index (CADESI) scores were significantly reduced after 14 days of treatment. scitechnol.com

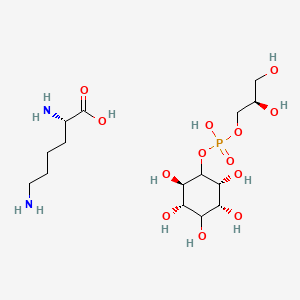

Structure

2D Structure

Properties

CAS No. |

425642-33-7 |

|---|---|

Molecular Formula |

C15H33N2O13P |

Molecular Weight |

480.4 |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |

InChI Key |

QPXIFSAACCUZHZ-CAUJZTPJSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Glycerophosphoinositol and Derivatives

The generation of glycerophosphoinositols is intrinsically linked to the dynamic metabolism of phosphoinositides, which are critical components of cell membranes and precursors for signaling molecules. plos.org

Enzymatic Pathways for Glycerophosphoinositol (B231547) Generation

The formation of glycerophosphoinositols from membrane phosphoinositides is a multi-step enzymatic process. These water-soluble compounds are considered ubiquitous products of phosphoinositide metabolism. nih.gov

The initial and crucial step in the generation of glycerophosphoinositol (GroPIns) is the hydrolysis of membrane phospholipids (B1166683), specifically phosphoinositides, by Phospholipase A2 (PLA2) enzymes. nih.govfrontiersin.org PLA2s catalyze the cleavage of the fatty acid at the sn-2 position of the glycerol (B35011) backbone, which releases a free fatty acid (often arachidonic acid) and a lysophosphoinositide. nih.govwikipedia.org

Subsequent action by a lysolipase, which removes the remaining fatty acid from the sn-1 position, results in the formation of glycerophosphoinositol. nih.gov Notably, studies have identified that a single enzyme, the α isoform of group IV PLA2 (PLA2IVα), can possess both phospholipase and lysolipase activities. frontiersin.org This dual-activity enzyme can sequentially hydrolyze phosphatidylinositol (PtdIns) to lysophosphatidylinositol (LysoPtdIns) and then LysoPtdIns to GroPIns. nih.gov This pathway is a key source of glycerophosphoinositols and their phosphorylated derivatives, such as glycerophosphoinositol 4-phosphate (GroPIns4P) and glycerophosphoinositol 4,5-bisphosphate (GroPIns4,5P2). frontiersin.org

| Enzyme | Substrate | Product(s) | Function in Pathway |

| Phospholipase A2 (PLA2) | Phosphatidylinositol (PtdIns) | Lysophosphatidylinositol (LysoPtdIns) + Free Fatty Acid | Initiates the deacylation process by removing the fatty acid from the sn-2 position. nih.govfrontiersin.org |

| Lysolipase | Lysophosphatidylinositol (LysoPtdIns) | Glycerophosphoinositol (GroPIns) + Free Fatty Acid | Completes the deacylation by removing the fatty acid from the sn-1 position. nih.gov |

| PLA2IVα (dual function) | PtdIns, then LysoPtdIns | GroPIns + 2 Free Fatty Acids | Catalyzes both sequential deacylation steps in some cell types. nih.govfrontiersin.org |

Stereospecificity of Glycerol-Phosphate Cytidylyltransferase in Glycerophosphoinositol Synthesis

In some organisms, particularly hyperthermophilic bacteria and archaea, an alternative pathway for glycerophosphoinositol synthesis exists that involves the enzyme Glycerol-Phosphate Cytidylyltransferase (GCT). asm.orgnih.gov This enzyme is not directly involved in the breakdown of membrane lipids but rather in the de novo synthesis of a key precursor.

GCT catalyzes the formation of CDP-glycerol from CTP and glycerol phosphate (B84403). nih.gov This CDP-glycerol then serves as a donor molecule for the glycerol-phosphate moiety, which is transferred to myo-inositol 1-phosphate by the enzyme di-myo-inositol phosphate-phosphate synthase (DIPPS) to form a phosphorylated version of glycerophosphoinositol. asm.orgresearchgate.net

A critical aspect of this pathway is the stereospecificity of GCT. The enzyme's preference for either sn-glycerol 1-phosphate or sn-glycerol 3-phosphate as a substrate directly determines the stereochemical configuration of the resulting CDP-glycerol and, consequently, the final glycerophosphoinositol product. asm.orgasm.org For instance, the GCT from the bacterium Aquifex aeolicus shows a preference for sn-glycerol 3-phosphate, leading to the accumulation of sn-glycero-3-phospho-3-l-myo-inositol. asm.org In contrast, the GCT in the archaeon Archaeoglobus fulgidus preferentially uses sn-glycerol 1-phosphate, resulting in the formation of sn-glycero-1-phospho-3-l-myo-inositol. asm.orgasm.org

| Organism | GCT Enzyme(s) | Substrate Preference | Predominant GPI Stereoform |

| Aquifex aeolicus | AQ185, AQ1368 | sn-glycerol 3-phosphate asm.org | sn-glycero-3-phospho-3-l-myo-inositol asm.org |

| Archaeoglobus fulgidus | GCT | sn-glycerol 1-phosphate (4:1 preference) asm.org | sn-glycero-1-phospho-3-l-myo-inositol asm.org |

Relationship to Lysine (B10760008) Biosynthesis Pathways in Model Systems

Lysine is an essential amino acid in animals and is synthesized in bacteria, plants, and fungi through two primary, evolutionarily distinct routes: the diaminopimelic acid (DAP) pathway and the α-aminoadipate (AAA) pathway. nih.govresearchgate.netwikimedia.org

There is no evidence of a direct, integrated enzymatic pathway that synthesizes glycerophosphoinositol lysine as a single molecule. Instead, the compound is a salt formed by the non-covalent association of glycerophosphoinositol and L-lysine. medkoo.comguidechem.com The metabolic relationship is therefore one of two separate biosynthetic streams that produce the individual components. The glycerophosphoinositol is generated via phospholipid metabolism as described above, while lysine is produced by its own dedicated anabolic pathways. The formation of the final salt compound occurs subsequently.

Degradation Pathways of Glycerophosphoinositol Compounds

The cellular levels of glycerophosphoinositols are tightly regulated, not only by their synthesis but also by their degradation.

Overview of Glycerophosphoinositol Catabolism

The primary enzymes responsible for the catabolism of glycerophosphoinositols are glycerophosphodiester phosphodiesterases (GP-PDEs). nih.gov These enzymes hydrolyze the phosphodiester bond in glycerophosphoinositols. For example, GDE1 can hydrolyze GroPIns. reactome.org This degradation can occur intracellularly, but a significant portion of glycerophosphoinositol catabolism takes place in the extracellular space after the molecule is transported out of the cell. nih.govfrontiersin.org

Two main enzymatic activities are known to break down glycerophosphoinositol:

Glycerophosphoinositol inositolphosphodiesterase : This enzyme cleaves the bond to release glycerol and myo-inositol 1-phosphate.

Glycerophosphoinositol glycerophosphodiesterase : This enzyme hydrolyzes the molecule to yield myo-inositol and sn-glycerol 3-phosphate.

This regulated degradation is crucial for controlling the signaling and biological activities of these molecules. nih.gov

Interconnections with Lysine Degradation Pathways

Similar to its biosynthesis, the degradation of this compound involves the catabolism of its two separate components. The glycerophosphoinositol moiety is broken down by GP-PDEs as described above.

The lysine component is catabolized primarily in the mitochondria of the liver via several pathways, the most common in mammals being the saccharopine pathway. wikimedia.orgnih.govnih.gov This pathway involves the conversion of lysine and α-ketoglutarate into saccharopine, which is then cleaved to yield glutamate (B1630785) and α-aminoadipate semialdehyde. frontiersin.org This intermediate is further oxidized and metabolized, eventually feeding into the citric acid cycle. nih.gov Another route, the pipecolic acid pathway, also contributes to lysine degradation. nih.gov

The interconnection between the degradation pathways is analogous to their synthesis: they are not directly linked. The breakdown of the this compound salt would release free glycerophosphoinositol and free lysine, which would then enter their respective, distinct catabolic pathways. There is no known enzyme that metabolizes the intact salt.

Saccharopine Pathway in this compound Metabolism

The saccharopine pathway stands as the principal route for L-lysine degradation in mammals and plants. hmdb.cafrontiersin.orgfrontiersin.org This metabolic sequence is crucial for processing the lysine released from this compound. The pathway involves a series of enzymatic reactions that convert lysine into α-aminoadipate. nih.govnih.gov

The initial two steps are catalyzed by a bifunctional enzyme known as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). hmdb.cafrontiersin.org

Lysine-Ketoglutarate Reductase (LKR) : The LKR domain of the enzyme catalyzes the condensation of L-lysine with α-ketoglutarate to form the intermediate, saccharopine. This reaction utilizes NADPH as a cofactor. frontiersin.orgnih.gov

Saccharopine Dehydrogenase (SDH) : The SDH domain then hydrolyzes saccharopine, yielding L-glutamate and α-aminoadipate semialdehyde. This step requires NAD(P)+ as a cofactor. frontiersin.orgnih.gov

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) : The final step involves the oxidation of α-aminoadipate semialdehyde into α-aminoadipate by the enzyme AASADH. frontiersin.orgnih.gov

The α-aminoadipate can then be further metabolized, contributing to the general nitrogen balance and energy production. hmdb.ca Conditions such as saccharopinuria, characterized by high levels of saccharopine in the urine, are indicative of inherited disorders in this degradation pathway. hmdb.cawikipedia.org

Table 1: Key Enzymes in the Saccharopine Pathway

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|

| Lysine-Ketoglutarate Reductase (LKR) | L-Lysine, α-Ketoglutarate | Saccharopine | NADPH |

| Saccharopine Dehydrogenase (SDH) | Saccharopine | L-Glutamate, α-Aminoadipate semialdehyde | NAD(P)+ |

Pipecolic Acid Pathway and its Potential Relevance

While the saccharopine pathway is the dominant route for lysine catabolism, a smaller fraction is metabolized via the pipecolic acid pathway. frontiersin.org Pipecolic acid is a metabolite of lysine found in human physiological fluids. nih.gov This pathway's relevance to the metabolism of this compound lies in it being an alternative fate for the lysine component.

In plants, this pathway is well-characterized and plays a significant role in systemic acquired resistance to pathogens. nih.gov The process begins with the transamination of L-lysine to generate cyclic intermediates, which are then reduced to form pipecolic acid. nih.gov

A crucial link between the two pathways exists, highlighting the potential for metabolic crossover. The intermediate α-aminoadipate semialdehyde, produced during the saccharopine pathway, can exist in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate. frontiersin.orgnih.gov This cyclic compound can then be converted to pipecolic acid, directly connecting the saccharopine pathway to the pipecolic acid pathway. frontiersin.orgnih.gov Therefore, the metabolic processing of lysine from this compound can flow through the saccharopine pathway with a potential shunt towards pipecolic acid formation.

Table 2: Key Molecules in the Pipecolic Acid Pathway

| Molecule | Description | Role |

|---|---|---|

| L-Lysine | Starting amino acid | Precursor |

| α-Aminoadipate semialdehyde / Δ1-piperideine-6-carboxylate | Intermediate from the Saccharopine Pathway | Precursor to Pipecolic Acid |

Regulation of Glycerophosphoinositol Metabolism

The regulation of the glycerophosphoinositol (GroPIns) component of the compound is governed by the enzymes that control its cellular concentration. GroPIns are considered ubiquitous phosphoinositide metabolites. nih.gov Their levels are meticulously controlled by a balance between synthesis and degradation.

Synthesis: GroPIns are formed from membrane phosphoinositides through the action of phospholipase A2 (PLA2) and subsequent lysolipase activities. nih.gov This process is often initiated in response to various cellular stimuli.

Degradation: The catabolism of GroPIns is carried out by specific enzymes called glycerophosphodiester phosphodiesterases (GDEs), which hydrolyze them. nih.govfrontiersin.org

The regulation of this metabolic balance is complex and integrated with cellular signaling networks. A key aspect of this control is mediated by G-protein-coupled receptors (GPCRs). frontiersin.org For example, the activity of GDE1, a membrane-bound ectoenzyme that breaks down extracellular GroPIns, is modulated by adrenergic receptor signaling. Its activity is stimulated by β-adrenergic receptor agonists but inhibited by α-adrenergic receptor agonists and lysophosphatidic acid. frontiersin.org This demonstrates that hormonal and pharmacological stimuli can directly influence the metabolic rate of glycerophosphoinositols, thereby controlling their cellular and extracellular concentrations. nih.gov

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Lysine | | Saccharopine | | alpha-ketoglutarate (B1197944) | | Glutamate | | α-aminoadipate semialdehyde | | α-aminoadipate | | Pipecolic acid | | Glycerophosphoinositol | | Δ1-piperideine-6-carboxylate |

Cellular and Molecular Mechanisms of Action of Glycerophosphoinositol Lysine

Modulation of Cellular Signaling Pathways

GPI-L exerts its effects by intervening in complex intracellular signaling cascades. Its ability to interact with and modulate the activity of key enzymes and signaling molecules underlies its pharmacological actions.

Influence on Adenylyl Cyclase Activity

Glycerophosphoinositols, the parent compounds of GPI-L, have been shown to modulate G protein-coupled signaling pathways. google.com Specifically, glycerophosphoinositol-4-phosphate can inhibit cAMP accumulation, a process regulated by adenylyl cyclase. google.com G proteins, which are central to these pathways, can mediate the activation of adenylyl cyclase. google.comnih.gov The βγ subunits of G proteins, for instance, can stimulate certain isoforms of adenylyl cyclase, an effect that is dependent on the concurrent activation by the αs-GTP subunit. nih.gov This suggests that glycerophosphoinositols can influence cellular functions regulated by cAMP. google.com Furthermore, lysophosphatidylcholine, another bioactive phospholipid, has been demonstrated to induce its cellular effects through the G-protein-dependent activation of adenylyl cyclase. nih.gov

Regulation of Intracellular Calcium Homeostasis

L-lysine, a component of GPI-L, is recognized as a significant modulator of cytosolic calcium homeostasis. nih.gov Studies have indicated that L-lysine can affect calcium transport. nih.gov A lack of L-lysine can lead to an increase in the steady-state intracellular calcium concentration, which is associated with impaired active calcium extrusion mechanisms. nih.gov Calmodulin, a calcium-binding protein, is implicated in the translocation of proteins like KRas in a calcium-dependent manner, highlighting the intricate role of calcium in cellular signaling. mdpi.com

Impact on Rho-GTPase Activation and Actin Dynamics

Glycerophosphoinositols are known to be involved in controlling the organization of the actin cytoskeleton. fondazionetelethon.it The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of actin cytoskeleton rearrangements. nih.govuv.es These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including cell motility and morphology. nih.govcytoskeleton.com Rac1, in particular, is crucial for regulating actin-based cytoskeletal responses to extracellular signals. cytoskeleton.com The coordination of Rho GTPase activity, actin remodeling, and phosphoinositide metabolism is essential for processes like membrane trafficking. nih.gov

Table 1: Key Regulators of Actin Dynamics

| Regulator | Function |

|---|---|

| RhoA | Induces stress fiber and adhesion formation. nih.gov |

| Rac1 | Induces sheet-like lamellipodial protrusion. nih.gov |

| Cdc42 | Produces filopodial protrusions. nih.gov |

| Glycerophosphoinositols | Control several steps of actin cytoskeleton organization. fondazionetelethon.it |

Role in TLR4 Signaling and NF-κB-Dependent Transcription

Glycerophosphoinositol (B231547) (GroPIns) can counteract inflammatory responses induced by lipopolysaccharide (LPS) by inhibiting Toll-like receptor 4 (TLR4) signaling. frontiersin.orgnih.gov This inhibition leads to a reduction in the NF-κB-dependent transcription of inflammatory genes. frontiersin.orgnih.gov TLR4 signaling is a critical component of the innate immune response, and its activation by ligands like LPS triggers a cascade that can lead to the activation of the transcription factor NF-κB. researchgate.net The activation of NF-κB is a key step in the expression of many pro-inflammatory genes. nih.gov Studies have shown that other lipids, such as lysophosphatidylcholine, can also trigger TLR4-mediated signaling pathways. plos.org

Interaction with Protein Tyrosine Phosphatases (e.g., SHP-1)

A significant mechanism of action for glycerophosphoinositol involves its interaction with the non-receptor protein tyrosine phosphatase SHP-1. frontiersin.orgnih.gov GroPIns has been found to bind to and regulate SHP-1, a key negative regulator of signaling pathways that control cell proliferation, survival, and adhesion. frontiersin.orgnih.gov This interaction can facilitate the localization of SHP-1 to specific cellular compartments, such as invadopodia, where it can dephosphorylate substrates like cortactin. unimi.itresearchgate.net The dephosphorylation of cortactin by SHP-1 impairs the function of invadopodia, which are cellular structures involved in cancer cell invasion. unimi.itresearchgate.net Furthermore, the interaction between GroPIns and SHP-1 has been shown to enhance the expression of the pro-apoptotic protein Bax in chronic lymphocytic leukemia cells. frontiersin.orgresearchgate.net

Table 2: Research Findings on Glycerophosphoinositol and SHP-1

| Finding | Cellular Context | Implication | Reference |

|---|---|---|---|

| GroPIns binds to and regulates SHP-1. | Melanoma cells | Reduces invasive potential. | frontiersin.orgnih.gov |

| GroPIns facilitates SHP-1 localization to invadopodia. | Melanoma cells | Impairs invadopodia function and tumor dissemination. unimi.itresearchgate.net | frontiersin.orgunimi.itresearchgate.net |

| GroPIns enhances Bax expression in a SHP-1 dependent manner. | Chronic Lymphocytic Leukemia (CLL) cells | Promotes apoptosis of leukemic cells. | frontiersin.orgresearchgate.net |

Regulation of Cellular Processes

Through the modulation of the aforementioned signaling pathways, glycerophosphoinositol lysine (B10760008) and its related compounds influence a variety of fundamental cellular processes. These include the regulation of inflammation, cell motility, and apoptosis. The ability of glycerophosphoinositols to interact with key signaling nodes like Rho-GTPases and SHP-1 allows for a pleiotropic effect on cellular behavior. fondazionetelethon.itfrontiersin.org

Participation in Cell Proliferation and Survival

Glycerophosphoinositols (GPIs) are integral components of eukaryotic cells and are fundamentally involved in the regulation of cell proliferation and survival in response to various external signals. nih.govfrontiersin.orgnih.gov The parent compound, GroPIns, is considered a ubiquitous molecule that participates in these central processes. frontiersin.orgresearchgate.net Research has indicated that the levels of these metabolites can change significantly with cell differentiation and hormonal stimulation. researchgate.net Their mechanisms of action include the modulation of critical signaling pathways that govern cell growth. researchgate.net For instance, studies have shown that glycerophosphoinositol treatment can modulate the expression of genes like NOTCH3, which in turn influences cell proliferation and apoptosis. This highlights the role of GPIs as key regulators in the complex network that controls cell fate.

Induction of Apoptosis in Pre-clinical Cellular Models

Glycerophosphoinositol (GroPIns) has been shown to induce apoptosis, or programmed cell death, in preclinical models, particularly in cancer cells. nih.gov A notable example is its effect on Chronic Lymphocytic Leukemia (CLL) cells. nih.gov An imbalance in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family is a key feature of CLL. nih.gov GroPIns has been found to promote the apoptotic demise of these leukemic cells by tipping this balance towards cell death. nih.gov This pro-apoptotic activity is mediated through direct and indirect actions on key components of the apoptotic machinery. nih.gov

A critical mechanism by which GroPIns induces apoptosis is through its influence on the pro-apoptotic protein Bax. nih.gov Studies have demonstrated that GroPIns treatment increases both the expression and activation of Bax in CLL cells. nih.gov This effect is largely dependent on the non-receptor tyrosine phosphatase SHP-1, a known promoter of Bax expression. nih.gov Mass-spectrometry analysis has revealed that GroPIns can bind to SHP-1, suggesting that it may correct the defective Bax expression often seen in CLL cells. nih.gov Furthermore, short-term treatment with GroPIns can directly induce the activation of Bax and its translocation to the mitochondria, a critical step in the initiation of the intrinsic apoptotic pathway. nih.gov Interestingly, Bax itself has been identified as an interactor of GroPIns, indicating a multi-faceted regulation where GroPIns not only promotes Bax expression via SHP-1 but may also directly influence its activation. nih.gov

GroPIns has demonstrated the ability to work synergistically with established pro-apoptotic drugs, enhancing their therapeutic effect in cell lines. nih.gov In studies using CLL cells, GroPIns was shown to augment the pro-apoptotic activity of both Venetoclax and Fludarabine. nih.gov Venetoclax, a Bcl-2 inhibitor, showed enhanced pro-apoptotic effects when combined with GroPIns, resulting in a greater percentage of cell death compared to either agent alone. nih.gov Similarly, the combination of GroPIns with Fludarabine, a chemotherapeutic agent that also promotes Bax activation, led to an enhanced rate of apoptosis and Bax activation in CLL cells. nih.gov These findings suggest that GroPIns can potentiate the effects of conventional anticancer agents, paving the way for potential combination therapies. nih.gov

Table 1: Synergistic Pro-Apoptotic Effects of Glycerophosphoinositol (GroPIns) in Chronic Lymphocytic Leukemia (CLL) Cells

| Pro-Apoptotic Agent | Cell Line | Observed Synergistic Effect with GroPIns | Mechanism of Action |

|---|---|---|---|

| Venetoclax | CLL Patient Cells | Enhanced apoptosis and Bax activation. nih.gov | Complements Bcl-2 inhibition by promoting Bax expression and activation. nih.gov |

| Fludarabine | CLL Patient Cells | Enhanced apoptosis, Bax activation, and mitochondrial translocation. nih.gov | Augments Fludarabine-induced Bax activation and expression. nih.gov |

Immunomodulatory Activities

Glycerophosphoinositols are increasingly recognized for their immunomodulatory capabilities, influencing the function of various immune cells and mediating inflammatory responses. researchgate.netnih.govmdpi.com These lipid metabolites can act as signaling molecules in the immune system, modulating processes from T-cell activation to skin inflammation. medkoo.comresearchgate.net

Glycerophosphoinositols, particularly GroPIns4P, have emerged as significant modulators of T-cell function. nih.govnih.gov Research has shown that these compounds can enhance cytokine-dependent chemotaxis, the directed migration of T-cells, which is a critical process in immune surveillance and response. researchgate.netresearchgate.net Specifically, exogenous GroPIns4P has been found to augment the chemotactic response of T-cells to the chemokine CXCL12. nih.govnih.gov This enhancement is achieved through the activation of the kinase Lck, a key enzyme in T-cell receptor (TCR) signaling, in a cAMP/PKA-dependent manner. nih.govnih.gov By influencing these fundamental signaling pathways, glycerophosphoinositols can fine-tune T-cell responses, highlighting their potential as immunomodulators in adaptive immunity. researchgate.netfrontiersin.org

Glycerophosphoinositol lysine exhibits notable anti-inflammatory effects in the skin by modulating the production of inflammatory mediators in keratinocytes. medkoo.comspecialchem.commedchemexpress.com Specifically, it has been shown to significantly suppress the secretion of Prostaglandin (B15479496) E2 (PGE2) induced by UVB radiation in normal human epidermal keratinocytes (NHEK). medkoo.comspecialchem.commedchemexpress.com PGE2 is a key eicosanoid involved in inflammation, and its overproduction can contribute to skin conditions like erythema (redness) and photo-aging. medkoo.commdpi.com The ability of this compound to curb UVB-induced PGE2 release underscores its role in controlling skin micro-inflammation and preventing symptoms associated with sun exposure and inflammatory skin disorders. medkoo.comspecialchem.com

Table 2: Effect of this compound on Keratinocytes

| Cell Type | Stimulus | Effect of this compound | Implication |

|---|---|---|---|

| Normal Human Epidermal Keratinocytes (NHEK) | UVB Radiation | Significantly suppresses Prostaglandin E2 (PGE2) secretion. medkoo.comspecialchem.commedchemexpress.com | Anti-inflammatory, prevention of photo-aging, soothing of inflamed skin. medkoo.comspecialchem.com |

Molecular Interactions and Binding Partners of this compound

The biological activity of glycerophosphoinositol (GPI) and its derivatives is predicated on their ability to interact with a variety of cellular proteins. These interactions can modulate enzymatic activity, influence signaling pathways, and facilitate transport across membranes. The lysine salt of glycerophosphoinositol combines the signaling capabilities of the GPI headgroup with the biochemical significance of the amino acid lysine.

Identification of Glycerophosphoinositol Interactors

Glycerophosphoinositols are not merely metabolic intermediates but active signaling molecules that engage with specific protein partners to elicit cellular responses. nih.gov Research has identified several key proteins that directly bind to or are modulated by glycerophosphoinositols, playing crucial roles in phosphoinositide (PI) metabolism and G protein-mediated signaling.

A significant interactor is GDE1 (Glycerophosphodiester phosphodiesterase 1) , also known as MIR16 (Membrane Interacting Protein of RGS16). pnas.org GDE1 is an integral membrane glycoprotein (B1211001) that functions as a glycerophosphoinositol phosphodiesterase (GPI-PDE). pnas.org Its primary role is to hydrolyze GPI into inositol (B14025) and glycerol (B35011) 3-phosphate. pnas.org The enzymatic activity of GDE1 is selective, showing a preference for GPI and some of its phosphorylated forms, such as glycerophosphoinositol 4-phosphate (GPI4P) and glycerophosphoinositol 4,5-bisphosphate (GPI4,5P2), over other glycerophosphodiesters like glycerophosphocholine. pnas.org

The regulation of GDE1 is complex and deeply integrated with cellular signaling networks. GDE1 was initially identified through its interaction with Regulator of G protein Signaling (RGS) proteins , which are GTPase-activating proteins for trimeric G proteins. pnas.org This interaction suggests that GDE1 serves as a downstream effector in G protein signaling pathways. pnas.org The activity of GDE1 can be modulated by the stimulation of various G protein-coupled receptors (GPCRs) , including α/β-adrenergic and lysophospholipid receptors. pnas.org This regulatory link positions GDE1 at the crossroads of G protein signaling and phosphoinositide metabolism, where it can influence membrane composition and intracellular trafficking. pnas.org

Furthermore, glycerophosphoinositols themselves can modulate the activity of G proteins. For instance, GPI4P has been shown to inhibit Gαs-mediated adenylyl cyclase activation. pnas.org

Transport of glycerophosphoinositols across the plasma membrane is another critical point of interaction. These molecules are freely diffusible but their movement is mediated by specific transporters. nih.gov One such identified transporter is the human ortholog of GIT1 (Glycerophosphoinositol Transporter 1) , which has been identified as the Glut2 transporter . hmdb.ca

Table 1: Identified Protein Interactors of Glycerophosphoinositol

| Interacting Protein | Class / Function | Role in Glycerophosphoinositol Interaction | Reference |

| GDE1 / MIR16 | Enzyme (Phosphodiesterase) | Selectively hydrolyzes glycerophosphoinositol (GPI) and its phosphorylated derivatives. Its activity is regulated by GPCRs and RGS proteins. | pnas.org |

| RGS Proteins | Signaling Protein (GAP) | Bind to GDE1, linking G protein signaling to the regulation of GDE1's enzymatic activity on GPI. | pnas.org |

| G Protein-Coupled Receptors (GPCRs) | Receptor | Stimulation of GPCRs modulates the GPI-PDE activity of GDE1. | pnas.org |

| Trimeric G proteins | Signaling Protein | Activity is modulated by GPI derivatives (e.g., GPI4P inhibits Gαs). May also bind directly to GDE1 to regulate its activity. | pnas.org |

| GIT1 / Glut2 | Transporter | Mediates the transport of glycerophosphoinositol across the plasma membrane. | hmdb.ca |

| Phospholipase A₂IVα | Enzyme (Phospholipase) | Carries out the deacylation steps required for the formation of glycerophosphoinositols from membrane phospholipids (B1166683). | nih.gov |

Role of Lysine Residues in Protein Modifications (e.g., Ubiquitination, Acetylation) relevant to related transporters/pathways

Lysine residues within proteins are frequent targets for post-translational modifications (PTMs), which serve as a crucial mechanism for regulating protein function, stability, and localization. mdpi.com Two of the most significant and sometimes competing modifications are ubiquitination and acetylation. plos.org These modifications are particularly relevant to the regulation of membrane transporters and signaling proteins involved in pathways that glycerophosphoinositol influences.

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a lysine residue on a substrate protein. mdpi.com This modification can signal for protein degradation via the proteasome, alter protein trafficking, or modulate enzymatic activity. mdpi.complos.org In contrast, acetylation involves the addition of an acetyl group to a lysine residue, which neutralizes its positive charge. physiology.org This change can affect protein-protein interactions, subcellular localization, and protein stability, often protecting the protein from degradation. plos.orgphysiology.org

The interplay between these two PTMs can be competitive, where acetylation of a lysine residue can prevent its ubiquitination, thereby stabilizing the protein. plos.org This regulatory "crosstalk" is fundamental to maintaining cellular homeostasis.

Recent research provides specific examples of how lysine modifications regulate transporters and related proteins:

SLC7A11 (xCT) Transporter: The trafficking of the cystine/glutamate (B1630785) exchanger, known as System xc-, is regulated by modifications to a C-terminal lysine residue, K473. preprints.org Studies using site-directed mutagenesis revealed that preventing modification at this site leads to a loss of transporter activity and its sequestration in the endoplasmic reticulum. preprints.org Further investigation suggests that the sequential acetylation and deacetylation of K473 in the endoplasmic reticulum and Golgi apparatus are critical for regulating the transporter's progression through the biosynthetic pathway to the plasma membrane. preprints.org

Aquaporin-3 (AQP3): The water and glycerol transporter AQP3 is subject to acetylation at lysine K282. physiology.org This modification has been shown to promote the water permeability of the AQP3 channel. physiology.org While the modification enhances the protein's function, it does not appear to affect its sorting to the basolateral membrane of kidney principal cells. physiology.org

PRMT1 Homeostasis: The stability of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme involved in signal transduction and transcription, is controlled by an acetylation-ubiquitination switch. biorxiv.org Acetylation of PRMT1 at lysine K228 by the acetyltransferase p300 triggers recognition by the E3 ligase SCF-FBXL17, which then ubiquitinates PRMT1, marking it for degradation. biorxiv.org This demonstrates a clear mechanism where acetylation initiates a degradation signal, highlighting the complex interplay between PTMs. biorxiv.org

Table 2: Examples of Lysine Modification in Transporters and Related Pathway Proteins

| Protein | Lysine Residue | Modification | Functional Consequence | Reference |

| SLC7A11 (xCT) | K473 | Acetylation/Deacetylation | Regulates the progression of the transporter through the biosynthetic pathway (ER and Golgi) to the plasma membrane. | preprints.org |

| Aquaporin-3 (AQP3) | K282 | Acetylation | Promotes the intrinsic water permeability of the channel. | physiology.org |

| PRMT1 | K228 | Acetylation followed by Ubiquitination | Acetylation by p300 triggers recognition and ubiquitination by SCF-FBXL17, leading to proteasomal degradation. | biorxiv.org |

Transport and Trafficking of Glycerophosphoinositol Compounds

Mechanisms of Extracellular Glycerophosphoinositol (B231547) Uptake

The uptake of glycerophosphoinositol from the extracellular environment is a crucial process for recycling inositol (B14025) and phosphate (B84403), especially under nutrient-limiting conditions. biorxiv.org In the yeast Saccharomyces cerevisiae, phosphatidylinositol catabolism can lead to the release of GroPIns into the medium. identifiers.org As extracellular inositol levels are depleted, the cell transports the released GroPIns back into the cytoplasm to serve as a source of inositol. identifiers.org

This transport is mediated by specific permeases embedded in the plasma membrane. The primary transporter responsible for GroPIns uptake in yeast is Git1. biorxiv.orgidentifiers.org The process is an active transport mechanism, allowing the cell to internalize GroPIns against a concentration gradient when necessary. Once inside the cell, GroPIns can be degraded by glycerophosphodiesterases to yield glycerol (B35011), phosphate, and inositol, which can then be re-utilized for various metabolic pathways, including the synthesis of new phospholipids (B1166683). biorxiv.orgnih.gov

In mammalian cells, the transport dynamics are also complex. While GroPIns is a ubiquitous component of mammalian cells, its levels can vary significantly between different cell types and conditions. nih.govnih.gov The glucose transporter Glut2 has been identified as a human ortholog capable of mediating the bidirectional transport of GroPIns, with a high affinity for the molecule. nih.govfrontiersin.org The release of GroPIns into the extracellular space allows it to act as a paracrine signal, influencing nearby cells, or to be catabolized by extracellular enzymes. nih.govfrontiersin.org The balance between intracellular retention and extracellular release is therefore critical for its signaling functions.

Role of Specific Transporters (e.g., Git1) in Glycerophosphoinositol Homeostasis

The transporter Git1 is central to glycerophosphoinositol homeostasis in yeast. duq.edu It is a member of the Major Facilitator Superfamily of transporters and is located at the plasma membrane. biorxiv.orgnih.gov The expression of the GIT1 gene is tightly regulated by nutrient availability; limitations in either phosphate or inositol lead to increased GIT1 expression to enhance the cell's capacity for GroPIns uptake. biorxiv.orgresearchgate.net This regulatory mechanism ensures that the cell can scavenge essential nutrients from its environment when primary sources are scarce.

Git1's function is not only to import GroPIns but also to prevent its toxic accumulation. Research has shown that the retention of Git1 at the cell surface, for instance in cells lacking certain regulatory proteins, leads to increased uptake of radiolabeled GroPIns. biorxiv.orgnih.gov This excessive uptake results in impaired growth, suggesting that an overaccumulation of GroPIns or its metabolic byproducts is detrimental to the cell. biorxiv.orgnih.gov Therefore, the activity and localization of Git1 must be precisely controlled to maintain a healthy balance of intracellular glycerophosphoinositol.

The table below summarizes the key characteristics and regulatory factors of the Git1 transporter.

| Feature | Description | References |

| Protein Name | Git1 (Glycerophosphoinositol transporter) | biorxiv.orgidentifiers.org |

| Organism | Saccharomyces cerevisiae | biorxiv.orgidentifiers.org |

| Family | Major Facilitator Superfamily (MFS) | biorxiv.orgnih.gov |

| Cellular Location | Plasma Membrane | biorxiv.org |

| Function | Transports glycerophosphoinositol (GroPIns) into the cell. | biorxiv.orgidentifiers.orgnih.gov |

| Regulation of Gene Expression | Upregulated by inositol or phosphate limitation. | researchgate.netnih.gov |

| Physiological Role | Enables recycling of inositol and phosphate; prevents toxic accumulation of GroPIns. | biorxiv.orgnih.gov |

Regulation of Transporter Trafficking by Cellular Machinery (e.g., Alpha-Arrestins, Ubiquitination)

The localization and abundance of the Git1 transporter at the plasma membrane are dynamically regulated by post-translational modifications and protein trafficking machinery, ensuring a rapid response to changing nutrient conditions. nih.gov Key players in this regulatory network are the α-arrestins and the ubiquitin ligase Rsp5. biorxiv.orgnih.gov

α-Arrestins are a class of protein trafficking adaptors that act as a bridge, linking membrane proteins (cargo) to the Rsp5 ubiquitin ligase. nih.govmdpi.com This interaction facilitates the ubiquitination of the cargo protein. Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often marking it for endocytosis and subsequent degradation in the vacuole (in yeast) or lysosome (in mammals). nih.gov

In the case of Git1, two α-arrestins, Aly1 and Aly2, have been identified as novel regulators of its trafficking. nih.govresearchgate.net Their regulatory roles are distinct and condition-dependent:

Basal Conditions: Under normal growth conditions, α-arrestin Aly2 is primarily responsible for promoting the internalization of Git1 from the plasma membrane, leading to its trafficking to the vacuole for degradation. biorxiv.orgnih.gov

Ligand-Induced Trafficking: In response to high levels of extracellular GroPIns (the ligand), either Aly1 or Aly2 can mediate the trafficking of Git1 to the vacuole. biorxiv.orgnih.gov

This regulation is crucial for preventing the cellular toxicity associated with excessive GroPIns uptake. biorxiv.org When both Aly1 and Aly2 are absent, Git1 is retained at the cell surface, leading to increased GroPIns uptake and impaired cell growth. biorxiv.orgnih.gov The interaction between the α-arrestins and Git1 is dependent on the ubiquitin ligase Rsp5, confirming that ubiquitination is the critical signal for Git1 endocytosis. biorxiv.orgnih.gov

The following table outlines the roles of the key regulatory proteins involved in Git1 trafficking.

| Regulatory Protein | Class | Function in Git1 Trafficking | Outcome of Regulation | References |

| Aly1 (Art6) | α-Arrestin | Promotes Git1 trafficking to the vacuole in response to high GroPIns levels. | Downregulation of Git1 at the plasma membrane. | biorxiv.orgnih.govresearchgate.net |

| Aly2 (Art3) | α-Arrestin | Promotes Git1 internalization under basal conditions and in response to high GroPIns. | Downregulation of Git1 at the plasma membrane. | biorxiv.orgnih.govresearchgate.net |

| Rsp5 | Ubiquitin Ligase | Mediates ubiquitination of Git1, a signal for endocytosis. | Marks Git1 for removal from the plasma membrane. | biorxiv.orgnih.gov |

| TORC1 Pathway | Kinase Cascade | Regulates the stability and phosphorylation of Aly1 and Aly2. | Integrates nutrient signals with Git1 trafficking control. | mdpi.com |

Investigative Methodologies and Analytical Approaches in Glycerophosphoinositol Lysine Research

Spectrometric Techniques for Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become the gold standard for the direct detection and quantification of unlabelled glycerophosphoinositols in biological samples, overcoming the limitations of older radiolabeling techniques. nih.gov

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a sensitive, rapid, and robust platform for the quantitative analysis of GroPIns in mammalian cells. plos.orgnih.gov This methodology allows for the simultaneous measurement of both intracellular and extracellular levels of the compound, which is critical for understanding its role as both an intracellular and paracrine mediator. nih.govfrontiersin.orgresearchgate.net

A developed UPLC-MS/MS method utilizes a hydrophilic interaction liquid chromatography (HILIC) column, such as an ACQUITY UPLC BEH Amide column, for separation. plos.orgfrontiersin.org The analysis is typically performed in negative ion mode, monitoring specific multiple reaction monitoring (MRM) transitions. For GroPIns, the transition of the deprotonated molecule [M-H]⁻ at m/z 332.9 to characteristic product ions at m/z 152.9 (loss of inositol) and m/z 241.0 (loss of glycerol) is used for quantification and structural confirmation. plos.org

This technique has been successfully validated in various cell lines, including mouse Raw 264.7 macrophages, human Jurkat T-cells, and A375MM melanoma cells, demonstrating excellent linearity, precision, and accuracy. plos.orgnih.gov It has been instrumental in revealing that non-transformed cells often exhibit high extracellular levels of GroPIns, while tumor cells tend to have higher intracellular concentrations. nih.gov The speed of the UPLC chromatographic run, often just a few minutes, makes the process efficient for analyzing a large number of samples. plos.org

Table 1: UPLC-MS/MS Parameters for Glycerophosphoinositol (B231547) (GroPIns) Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | Waters ACQUITY UPLC System | plos.org |

| Column | ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm) | plos.orgfrontiersin.org |

| Mobile Phase | A: Acetonitrile; B: 0.01% Ammonium (B1175870) Hydroxide (pH 9.0) in Acetonitrile/Water (5:95) | plos.org |

| Mass Spectrometer | Triple Quadrupole or Q-Exactive Orbitrap | plos.orgfrontiersin.org |

| Ionization Mode | Negative Ion Electrospray (ESI-) | nih.gov |

| MRM Transitions (Quantification) | m/z 332.9 → 152.9 | plos.org |

| MRM Transitions (Confirmation) | m/z 332.9 → 241.0 | plos.org |

| Limit of Quantitation | 3 ng/ml in cell matrix | plos.orgresearchgate.net |

Mass spectrometry is a powerful tool for the global profiling of lipids, a field known as lipidomics. austinpublishinggroup.com "Shotgun" lipidomics, which involves direct infusion of crude extracts without chromatographic separation, and more targeted LC-MS/MS approaches are both used to study glycerophosphoinositols. austinpublishinggroup.compubpub.org These methods enable the comprehensive characterization of GroPIns and its phosphorylated derivatives in various biological contexts. nih.gov

MS-based profiling has been applied to demonstrate changes in GroPIns levels in response to various stimuli. For instance, in Raw 264.7 macrophages, stimulation with pro-inflammatory agents like lipopolysaccharides (LPS) leads to a measurable increase in GroPIns levels. plos.orgnih.gov Furthermore, MS analysis has revealed that cellular levels of glycerophosphoinositols can be modulated during oncogenic transformation and cell differentiation. nih.gov The use of high-resolution mass spectrometry, such as Orbitrap-based systems, allows for highly accurate mass measurements, further increasing confidence in compound identification. frontiersin.orgfrontiersin.org

Chromatographic Separations

Chromatographic techniques are fundamental for isolating and purifying inositol-containing compounds from complex biological matrices prior to their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for separating the various water-soluble inositol (B14025) phosphates and glycerophosphoinositol phosphates. nih.gov Anion-exchange chromatography is a particularly effective method, where compounds are separated based on the number and position of their negatively charged phosphate (B84403) groups. jove.commdpi.com

A well-established HPLC method can separate a range of compounds including inositol, inositol monophosphates, inositol bisphosphate, inositol trisphosphate, and, crucially, glycerophosphoinositol and its phosphorylated derivatives. nih.gov These methods often utilize strong anion-exchange (SAX) columns, such as Partisil 10 SAX, with a gradient elution of increasing salt concentration (e.g., ammonium phosphate) to elute the more highly charged species. pnas.orgresearchgate.net Detection can be achieved through various means, including radiolabeling (e.g., with [³H]-myo-inositol) followed by an on-line flow detector, or by coupling the HPLC system to a mass spectrometer. jove.compnas.org

Table 2: HPLC Methods for Separation of Inositol-Containing Compounds

| Column Type | Mobile Phase/Eluent | Application | Source |

|---|---|---|---|

| Strong Anion-Exchange (SAX) (e.g., Partisil 10 SAX) | Linear gradient of ammonium phosphate/phosphoric acid | Separation of [³H]GPI and its water-soluble metabolites | pnas.org |

| Anion-Exchange (e.g., Aminex HPX-87C) | Deionized water (isocratic) | Quantification of inositol isomers | nih.gov |

| Ion-Pair Reverse Phase (C18) | Ion-pair reagents (e.g., tetrabutylammonium) | Analysis of inositol phosphates (IP3-IP6) | researchgate.net |

Cell-Based Assays and Functional Studies

To understand the biological role of Glycerophosphoinositol lysine (B10760008), researchers employ a variety of cell-based assays to study its effects on fundamental cellular functions. Glycerophosphoinositols are known to be involved in central processes including cell proliferation, survival, and apoptosis. nih.govresearchgate.netfrontiersin.org

Recent studies have directly investigated the impact of glycerophosphoinositol on cell proliferation and apoptosis using specific assays. nih.govresearchgate.net

Cell Proliferation/Viability Assays: The effect of glycerophosphoinositol on cell growth is commonly measured using colorimetric assays like the CCK-8 (Cell Counting Kit-8) assay. nih.govsemanticscholar.org This assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active, viable cells to produce a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. Studies have shown that glycerophosphoinositol treatment can significantly impact the viability and proliferation of cells, such as colon cancer cell lines, in a concentration-dependent manner. nih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death, flow cytometry analysis is frequently used. nih.govresearchgate.net Cells can be stained with fluorescent markers like Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Research has demonstrated that glycerophosphoinositol treatment can modulate apoptosis rates, influencing cell survival. nih.govsemanticscholar.org Some evidence suggests this effect may be mediated through the activation of the tyrosine phosphatase Shp1, which is known to act as a tumor suppressor and can induce apoptosis in cancer cells. cnr.it

Table 3: Functional Effects of Glycerophosphoinositol in Cell-Based Assays

| Assay Type | Cell Line | Key Finding | Source |

|---|---|---|---|

| Cell Viability (CCK-8) | Colon Cancer Cells | Glycerophosphoinositol treatment significantly increased cell viability in a concentration-dependent manner at 72 hours. | nih.gov |

| Apoptosis (Flow Cytometry) | Colon Cancer Cells | Glycerophosphoinositol treatment modulated apoptosis rates, affecting overall cell survival. | nih.govresearchgate.net |

| Apoptosis Induction | Tumoral Cells | Glycerophosphoinositols can induce apoptosis, an effect mediated by the cellular receptor Shp1. | cnr.it |

Evaluation of Inflammatory Markers in in vitro Models

The anti-inflammatory properties of glycerophosphoinositol lysine (GPI-Lys) are a central focus of its research, with in vitro models providing a foundational platform for evaluating its efficacy. A primary method involves the use of cell cultures, such as Normal Human Epidermal Keratinocytes (NHEK), to simulate inflammatory conditions. A common approach is to induce an inflammatory response using external stimuli, like ultraviolet B (UVB) radiation, and then measure the subsequent changes in key inflammatory mediators.

One of the most frequently evaluated markers is Prostaglandin (B15479496) E2 (PGE2), a well-known mediator of inflammation, pain, and redness. Research has shown that GPI-Lys, a semi-synthetic derivative of the naturally occurring glycerophosphoinositol, can significantly suppress the secretion of PGE2 in UVB-irradiated NHEK cells. medchemexpress.commedkoo.comspecialchem.com This inhibitory action is a key indicator of its potential to control skin micro-inflammation. specialchem.com By quantifying the reduction in PGE2 levels in the cell culture medium following treatment with GPI-Lys, researchers can assess its anti-inflammatory potency. This effect is notable as it suggests a mechanism for reducing symptoms like redness and irritation associated with inflammatory skin conditions. medkoo.comspecialchem.com

The table below summarizes findings from in vitro studies on the evaluation of inflammatory markers.

| Model System | Inducer | Inflammatory Marker | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| Normal Human Epidermal Keratinocytes (NHEK) | UVB Radiation | Prostaglandin E2 (PGE2) Secretion | Significant suppression | medchemexpress.commedkoo.comspecialchem.com |

Chemotaxis Assays in Immune Cells

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in the immune response, guiding cells like neutrophils and monocytes to sites of inflammation or infection. ibidi.com Chemotaxis assays are therefore powerful tools in immunology research to analyze the migratory behavior of immune cells toward specific chemoattractants. ibidi.comibidi.com These assays can be used to investigate the chemotactic potential of substances, study the effects of inhibitors, and differentiate between chemotaxis (directed movement) and chemokinesis (random movement). ibidi.com

Commonly used techniques include the Boyden chamber or Transwell® assays, where immune cells are placed in an upper chamber and the substance being tested is placed in the lower chamber, separated by a porous membrane. windows.net The number of cells that migrate through the pores to the lower chamber indicates the chemoattractant potential of the substance. windows.net

While these assays are standard for evaluating immunomodulatory compounds, and studies have demonstrated that related bioactive lipids like lysophosphatidylinositol (LPI) can induce strong chemotaxis in immune cells such as mast cells nih.gov, specific research detailing the use of chemotaxis assays to evaluate the direct effect of this compound on immune cell migration is not prominently featured in the available scientific literature.

Gene Expression and Protein Analysis Techniques (e.g., Western Blot, Flow Cytometry)

To understand the molecular mechanisms underlying the biological effects of glycerophosphoinositol (GroPIns) and its derivatives, researchers employ sophisticated techniques to analyze changes in gene and protein expression.

Western Blot Analysis is a widely used technique to detect and quantify specific proteins within a sample. bu.edu The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the target protein. bu.edu In the context of GroPIns research, Western blotting has been used to validate changes in protein levels observed through other methods. For instance, after treating colon cancer cell lines with glycerophosphoinositol, Western blot analysis confirmed a significant increase in the expression of both NOTCH3 and Fibrinogen Alpha Chain (FGA) proteins. nih.gov This method provides a clear visual and quantitative confirmation of how a compound modulates protein expression. nih.govabcam.com

Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It is particularly valuable for studying apoptosis (programmed cell death) and protein expression at the single-cell level. In studies on Chronic Lymphocytic Leukemia (CLL) cells, flow cytometry was instrumental in demonstrating the pro-apoptotic effects of GroPIns. nih.govresearchgate.net Researchers used fluorescently labeled antibodies against specific markers, such as Annexin V (to identify early apoptotic cells) and activated Bax (a key pro-apoptotic protein), to quantify the percentage of cells undergoing apoptosis after treatment with GroPIns. nih.govresearchgate.netfrontiersin.org This method has shown that GroPIns not only increases the percentage of apoptotic CLL cells but also induces the activation of Bax. researchgate.netfrontiersin.org

The following table summarizes key findings from gene and protein analysis studies involving glycerophosphoinositol.

| Technique | Model System | Target Analyzed | Key Finding with Glycerophosphoinositol Treatment | Reference |

|---|---|---|---|---|

| Western Blot | SW620, RAW264.7 Cells | NOTCH3 Protein | Significantly upregulated expression | nih.gov |

| Western Blot | SW620, RAW264.7 Cells | FGA Protein | Significantly increased expression | nih.gov |

| Flow Cytometry | Chronic Lymphocytic Leukemia (CLL) B-cells | Apoptosis (Annexin V+/PI- cells) | Increased percentage of apoptotic cells | nih.govresearchgate.net |

| Flow Cytometry | Chronic Lymphocytic Leukemia (CLL) B-cells | Active Bax Protein | Increased levels of activated Bax | nih.govresearchgate.net |

| Flow Cytometry | Chronic Lymphocytic Leukemia (CLL) B-cells | Phospho-SHP-1 | Increased phosphorylation of SHP-1 | researchgate.net |

Isotopic Labeling and Tracing Studies for Metabolic Pathway Elucidation

Elucidating the metabolic pathways of compounds like glycerophosphoinositol is crucial for understanding their biosynthesis, degradation, and role in cellular homeostasis. Isotopic labeling and tracing is a powerful methodology for this purpose. bspublications.net This technique involves introducing a precursor molecule containing a stable, heavy isotope (e.g., deuterium, 13C, 15N) into a biological system, such as a cell culture. nih.govhelsinki.fi

The labeled precursor is taken up by the cells and incorporated into various metabolites through enzymatic reactions. nih.gov Over time, the heavy isotope gets distributed throughout the metabolic network. By using mass spectrometry to track the labeled atoms, researchers can follow the fate of the precursor and identify the intermediates and end-products of a specific pathway. nih.gov This allows for the determination of synthesis rates, turnover, and the interconnectivity between different metabolic routes. nih.govfunaab.edu.ng

For instance, stable heavy isotope-labeled head group precursors, such as labeled inositol or choline, can be added to cell culture media to study the metabolism of major glycerophospholipids. nih.gov While this methodology is well-established for the broader class of glycerophospholipids, specific tracing studies detailing the complete metabolic pathway of exogenously supplied this compound are not extensively documented in the current body of research. However, the principles of isotopic labeling provide a clear framework for how such investigations would be conducted to trace the incorporation and transformation of the glycerophosphoinositol and lysine moieties within the cell.

Genetic and Molecular Manipulations in Model Organisms and Cell Lines

To definitively establish the function of specific genes and proteins in the pathways affected by this compound, researchers rely on genetic and molecular manipulation techniques in cell lines and model organisms. These approaches involve altering the expression or function of a target gene to observe the resulting impact on cellular processes.

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. This is invaluable for studying enzyme function, as it allows researchers to identify critical amino acid residues involved in catalysis or substrate binding. port.ac.uk By changing a specific residue and observing a loss or alteration of enzyme activity, its importance can be confirmed. sdsu.edu

In the context of glycerophosphoinositol metabolism, mutagenesis has been applied to study enzymes like glycerophosphoinositol phosphodiesterases (GPI-PDEs), which hydrolyze glycerophosphoinositol. pnas.org For example, the enzyme GDE1 contains a catalytic domain with specific residues (such as Glu-97, Asp-99, and His-112) that are conserved in related enzymes. To test their function, researchers created mutant versions of GDE1 where these residues were changed to alanine (B10760859) (e.g., GDE1(Glu97Ala/Asp99Ala) and GDE1(His112Ala)). pnas.org Analysis of these mutants revealed that these specific residues are critical for the phosphodiesterase activity of the enzyme, demonstrating the power of mutagenesis in dissecting enzymatic mechanisms. pnas.org

To understand a gene's function, researchers often use strategies to either increase its expression (overexpression) or decrease or eliminate it (knockdown or knockout).

Overexpression involves introducing extra copies of a gene into a cell, leading to higher-than-normal levels of the corresponding protein. This can help determine the effects of increased protein activity. nih.gov

Knockdown , commonly achieved using small interfering RNA (siRNA), reduces gene expression by targeting the gene's messenger RNA (mRNA) for degradation, thereby preventing protein production. nih.gov

These strategies have been pivotal in studying the effects of glycerophosphoinositol. In one study, researchers investigated the relationship between glycerophosphoinositol, FGA, and NOTCH3. nih.gov They used siRNA to create a "knockdown" of NOTCH3 (siNOTCH3) and a vector to create an "overexpression" of NOTCH3 (NOTCH3-OE) in cell lines. nih.gov They observed that treating cells with glycerophosphoinositol increased the expression of FGA and NOTCH3. Using the knockdown and overexpression models, they could further explore whether NOTCH3 directly regulates FGA expression in response to the compound, thereby clarifying the molecular pathway. nih.govresearchgate.net These techniques are essential for moving beyond correlation to establish causal links between a compound's effect and the function of specific genes. nih.gov

Chemoenzymatic and Solid-Phase Synthesis for Research Probes and Analogues

The study of this compound and related glycosylphosphatidylinositol (GPI) structures is often hampered by their low natural abundance and inherent structural complexity, making isolation from cellular sources challenging. nih.gov To overcome these limitations, chemical and chemoenzymatic synthetic strategies are pivotal for producing sufficient quantities of these molecules and their analogues. nih.gov These synthetic approaches are not only crucial for confirming structures but also for generating tailored research probes designed to investigate the intricate biological functions of GPIs, such as their role in protein anchoring, signal transduction, and interactions with other biomolecules. mizutanifdn.or.jp Chemoenzymatic and solid-phase synthesis have emerged as particularly powerful methodologies, offering high specificity and modularity for creating these complex biomolecules. nih.govresearchgate.netmit.edu

Chemoenzymatic Synthesis

One prominent chemoenzymatic strategy for producing GPI-anchored peptides and proteins involves the use of sortase A (SrtA). mizutanifdn.or.jprsc.org SrtA, a transpeptidase from Staphylococcus aureus, recognizes a specific pentapeptide motif (LPXTG) at the C-terminus of a protein or peptide. mizutanifdn.or.jp The enzyme cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates the newly freed carboxyl group of threonine to an amino group of a substrate. mizutanifdn.or.jp Researchers have successfully used SrtA to couple synthetic GPI anchors, functionalized with one or more glycine residues on their phosphoethanolamine moiety, to C-terminally tagged peptides and glycopeptides. mizutanifdn.or.jprsc.org This method provides a practical and efficient route to generate homogenous GPI-anchored glycopeptides for biological studies. rsc.org

Another relevant chemoenzymatic approach demonstrates the synthesis of lysine-containing polymers. In a one-pot reaction, L-lysine can be first chemically esterified using hydrochloric acid as a catalyst in ethanol. nih.govresearchgate.net Following this step, the enzyme papain is introduced, which catalyzes the polymerization of the lysine ethyl ester. nih.govresearchgate.net This process is highly regioselective, resulting exclusively in α-linked poly-L-lysine, showcasing the precision of enzymatic catalysis. nih.govresearchgate.net The method proceeds without the need to protect the reactive side-chain functional groups of lysine, highlighting a key advantage of chemoenzymatic polymerization. nih.govresearchgate.net

| Method | Enzyme | Key Substrates | Product/Application |

| Sortase-Mediated Ligation | Sortase A (SrtA) | Synthetic GPI anchor with a terminal amino group; Peptide/protein with a C-terminal LPXTG tag. mizutanifdn.or.jp | Homogenous GPI-anchored peptides and glycopeptides for use as research probes. mizutanifdn.or.jprsc.org |

| One-Pot Polymerization | Papain | L-lysine, ethanol, hydrochloric acid (catalyst). nih.govresearchgate.net | Regioselective (α-linked) poly-L-lysine, demonstrating a method for polypeptide synthesis under mild conditions. nih.govresearchgate.net |

Solid-Phase Synthesis

Solid-phase synthesis offers a modular and efficient platform for the stepwise assembly of complex molecules, including peptides and their analogues, on an insoluble polymer support. This methodology is particularly well-suited for creating libraries of analogues for structure-activity relationship studies. mit.edursc.org

A notable application of this technique is the development of lysine-based fluorescent probes for detecting specific biological analytes. mit.edursc.org In this modular approach, a lysine backbone is first attached to the solid-phase resin. mit.edursc.org Subsequently, other functional components are coupled to the lysine's free amino groups. For instance, a fluorophore, such as 5-carboxytetramethylrhodamine (B559615) (TAMRA), can be attached to one position, while a specific analyte-binding unit is coupled to another. mit.edursc.org An example of a binding unit is a cyclam-copper(II) complex, which can be used to create a sensor that selectively detects nitroxyl (B88944) (HNO). mit.edursc.org This solid-phase strategy facilitates the separation of the fluorescent reporter from the binding unit and allows for the facile synthesis of various sensor analogues by simply changing the building blocks. rsc.org The resulting lysine-based sensor conjugates have been shown to be cell-permeable and capable of detecting intracellular analytes. mit.edursc.org

| Component | Example Moiety | Function in Probe |

| Backbone | Lysine | Provides a modular scaffold for attaching functional units. mit.edursc.org |

| Reporter | Tetramethylrhodamine (TAMRA) | Acts as the fluorescent signaling unit. mit.edursc.org |

| Binding Unit | Cyclam-Copper(II) | Serves as the selective recognition and binding site for a target analyte (e.g., nitroxyl). mit.edursc.org |

The synthesis of conformationally constrained lysine analogues, which are appropriately protected for use in standard Fmoc/Boc solid-phase peptide synthesis, further expands the toolkit for creating novel probes and peptidomimetics. researchgate.net By incorporating these rigid analogues into peptides, researchers can investigate the influence of specific conformations on biological activity.

Q & A

Q. What experimental models are appropriate for studying the anti-inflammatory mechanisms of glycerophosphoinositol lysine in skin biology?

this compound's anti-inflammatory activity has been demonstrated in UVB-irradiated normal human epidermal keratinocytes (NHEK), where it suppresses prostaglandin E2 (PGE2) secretion . For basic research, in vitro models like keratinocyte cultures under UVB exposure are suitable to assess dose-dependent effects on inflammatory mediators (e.g., COX-2/PGE2 pathways). In vivo models, such as canine atopic dermatitis studies, can validate efficacy in complex biological systems, as shown in trials with lotions containing this compound that improved clinical signs without adverse effects .

Q. How can researchers differentiate this compound from structurally similar lipids in lipidomic datasets?

Advanced lipidomic workflows, such as MALDI imaging in negative ion mode, enable precise detection of glycerophosphoinositol derivatives (e.g., PI, PIP, PIP2) based on mass-to-charge ratios and fragmentation patterns . Bioinformatic tools like VaLID (Visualization and Phospholipid Identification) can predict glycerophosphoinositol identities by cross-referencing experimental data with lipid databases, accounting for isotopic distributions and adduct formations .

Q. What are the key biochemical pathways influenced by this compound in anti-aging research?

this compound modulates UVB-induced oxidative stress and inflammation in keratinocytes, likely via inhibition of NF-κB or MAPK pathways . Its structural similarity to glycosylphosphatidylinositol (GPI) anchors suggests potential roles in membrane signaling or lipid raft dynamics, though direct evidence is lacking .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across in vitro and in vivo models be reconciled?

Discrepancies may arise from differences in bioavailability, metabolic stability, or tissue-specific effects. For example, in vitro keratinocyte assays (e.g., PGE2 suppression ) may not account for skin barrier complexity in in vivo models (e.g., canine dermatitis ). To address this, use pharmacokinetic profiling (e.g., LC-MS/MS for tissue distribution) and 3D skin equivalents to bridge mechanistic and translational findings.

Q. What enzymatic pathways regulate this compound metabolism, and how can they be experimentally targeted?

The enzyme GDPD2 specifically hydrolyzes glycerophosphoinositol but not its phosphorylated derivatives (e.g., 4-phosphate or 4,5-bisphosphate) . Knockdown/knockout models (e.g., CRISPR-Cas9 in cell lines) or pharmacological inhibitors can elucidate metabolic flux. Concurrently, isotopic tracing (e.g., ¹³C-labeled substrates) can track this compound turnover in lipidomic studies.

Q. What strategies optimize the integration of this compound data into multi-omics frameworks (e.g., lipidomics, proteomics)?

Combine lipidomic datasets (e.g., MALDI imaging ) with proteomic analyses (e.g., T-cell signaling proteins) to identify cross-talk between this compound and immunomodulatory pathways . Use network pharmacology tools (e.g., Cytoscape) to map interactions between lipid metabolites and protein targets, prioritizing nodes with high centrality for experimental validation.

Methodological Challenges

Q. How can researchers address the low abundance of this compound in complex biological matrices during extraction?

Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich this compound from lysates. Validate recovery rates using synthetic standards and spike-in controls. For mass spectrometry, employ parallel reaction monitoring (PRM) to enhance sensitivity for low-abundance ions .

Q. What quality control measures are critical for ensuring reproducibility in studies involving this compound?

- Standardize lipid extraction protocols (e.g., Bligh-Dyer method) to minimize batch effects.

- Use internal standards (e.g., deuterated this compound) for quantitative LC-MS/MS workflows.

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for lipidomic datasets, as recommended in glycobiology research .

Emerging Research Directions

Q. Can this compound be engineered to enhance its stability or bioavailability for therapeutic applications?

Structural modifications, such as phosphorylation (e.g., generating 4-phosphate derivatives ) or conjugation with nanocarriers (e.g., lipid nanoparticles), may improve stability. Assess modified analogs using in silico tools (e.g., molecular dynamics simulations) to predict membrane permeability and metabolic resistance.

Q. How does this compound interact with GPI-anchored proteins in immune regulation?

GPI anchors are critical for protein-membrane interactions . Use surface plasmon resonance (SPR) or co-immunoprecipitation to test direct binding between this compound and GPI-anchored proteins (e.g., CD52). Functional assays (e.g., T-cell activation) can validate immunomodulatory roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.